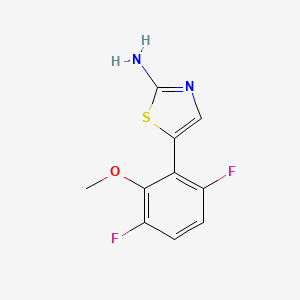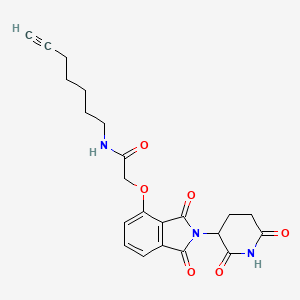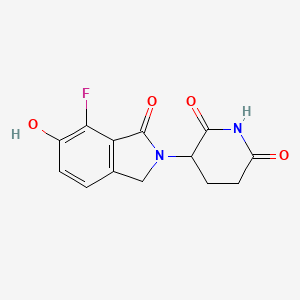![molecular formula C17H16BrClO3 B14775156 (5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)
(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol is a complex organic compound with potential applications in various scientific fields. This compound features a bromine and chlorine-substituted phenyl ring, a phenyl group with an oxolan-3-yloxy substituent, and a methanol group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol typically involves multiple steps, starting with the preparation of the bromine and chlorine-substituted phenyl ring. This can be achieved through halogenation reactions using bromine and chlorine reagents under controlled conditions. The oxolan-3-yloxy substituent is introduced via an etherification reaction, where the phenyl group is reacted with an oxolan-3-ol derivative in the presence of a suitable catalyst. Finally, the methanol group is added through a hydroxylation reaction, often using a strong base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine and chlorine substituents can be reduced to form a fully hydrogenated phenyl ring.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Fully hydrogenated phenyl rings.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of halogenated phenyl rings on biological systems. Its interactions with proteins and enzymes can provide insights into biochemical pathways.
Medicine
In medicine, this compound may have potential as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol involves its interaction with specific molecular targets. The halogenated phenyl ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The oxolan-3-yloxy group may enhance
Propiedades
Fórmula molecular |
C17H16BrClO3 |
|---|---|
Peso molecular |
383.7 g/mol |
Nombre IUPAC |
(5-bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanol |
InChI |
InChI=1S/C17H16BrClO3/c18-12-3-6-16(19)15(9-12)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14,17,20H,7-8,10H2 |
Clave InChI |
YSFFAEXZDCFQNA-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OC2=CC=C(C=C2)C(C3=C(C=CC(=C3)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


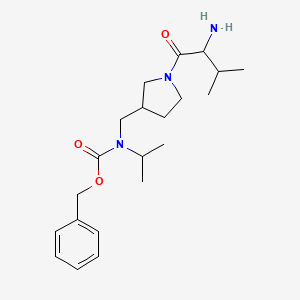
![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)
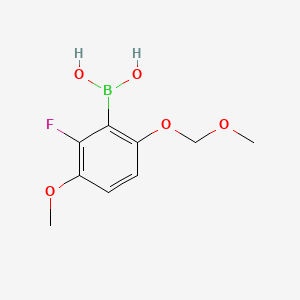
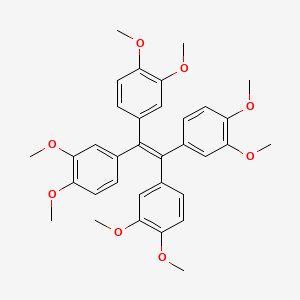
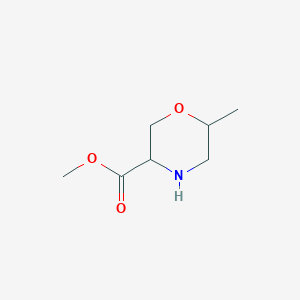
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14775105.png)
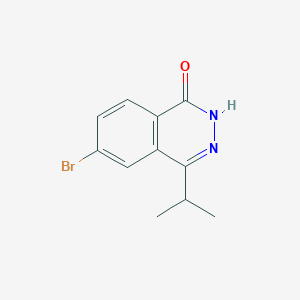
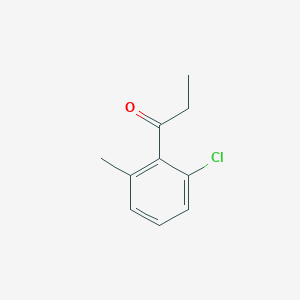
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14775118.png)
